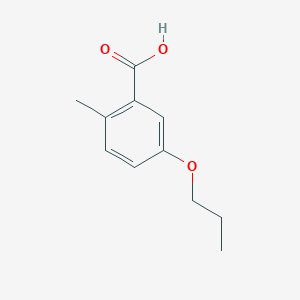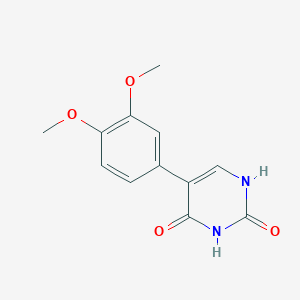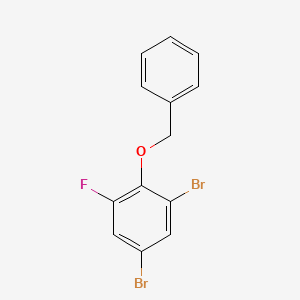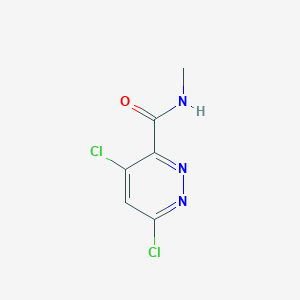
Halo-PEG(4)-NH2*HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Halo-PEG(4)-NH2*HCl” is a chemical tag that consists of a hydrophilic spacer with four ethylene glycols between the HaloTag® Reactive linker and biotin . This ligand does not cross the cell membrane efficiently and requires that lysates be prepared prior to labeling .
Synthesis Analysis
The synthesis of these bioorthogonal linkers was accomplished through desymmetrization of OEGs by conversion of one of the hydroxyl groups to either an alkyne or azido functionality .Molecular Structure Analysis
The molecular weight and exact mass are averages based on the polydispersity of PEG .Chemical Reactions Analysis
The HaloTag® PEG-Biotin Ligand is a chemical tag that consists of a hydrophilic spacer with four ethylene glycols between the HaloTag® Reactive linker and biotin .Scientific Research Applications
Cell Imaging
Halo-PEG(4)-NH2*HCl can be used in cell imaging to label proteins within cells. The HaloTag® technology, which utilizes a similar PEG-based ligand, allows for the imaging of live or fixed mammalian cells expressing the HaloTag® Protein . This application is crucial for understanding protein localization and dynamics within the cellular environment.
Protein Purification
This compound is instrumental in purifying proteins and protein complexes. The HaloTag® PEG-Biotin Ligand, which shares a similar structure, is used to isolate proteins by taking advantage of the high-affinity interaction between biotin and streptavidin . This method is widely used in proteomics to study protein interactions and functions.
Drug Delivery
Halo-PEG(4)-NH2*HCl can be employed in drug delivery systems. Its PEGylation process, which involves attaching PEG molecules to therapeutic agents, improves their stability, solubility, and pharmacokinetic properties . This enhances the efficacy and safety of drugs by modifying their distribution within the body.
Bioconjugation
The compound’s amine group allows for easy attachment to other molecules or surfaces through simple chemical reactions . This property is essential for creating bioconjugates, which are complexes of biomolecules linked for various biological applications, including targeted therapy and diagnostics.
Surface Modification
Halo-PEG(4)-NH2*HCl can modify surfaces to improve their interaction with biological molecules. The halogenated structure provides stability and enhances compatibility with different reaction conditions, making it suitable for coating medical devices or creating biosensors .
Mechanism of Action
Target of Action
The primary target of Halo-PEG(4)-NH2HCl is the HaloTag protein , a modified bacterial dehalogenase . This protein is designed to form a covalent bond with the Halo-PEG(4)-NH2HCl molecule . The HaloTag protein can be genetically fused to any protein of interest, allowing the Halo-PEG(4)-NH2*HCl to label or modify the protein .
Mode of Action
Halo-PEG(4)-NH2HCl interacts with its target through a covalent bond formation . The chloroalkane group in the Halo-PEG(4)-NH2HCl molecule reacts with the HaloTag protein, forming a stable covalent bond . This reaction is highly specific and efficient, often completing within minutes .
Biochemical Pathways
By labeling proteins of interest, it can be used to study the function, localization, and interaction of these proteins within various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of Halo-PEG(4)-NH2HCl is known to improve the solubility and stability of the compound .
Result of Action
The result of the action of Halo-PEG(4)-NH2*HCl is the specific and stable labeling of the HaloTag-fused protein of interest . This allows for the visualization, tracking, and study of the protein in various experimental setups .
Action Environment
The action of Halo-PEG(4)-NH2HCl is influenced by various environmental factors. For instance, the reaction between Halo-PEG(4)-NH2HCl and the HaloTag protein occurs optimally under physiological conditions . Furthermore, the compound is light-sensitive and should be stored in dark conditions .
properties
IUPAC Name |
2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30ClNO4.ClH/c15-5-3-1-2-4-7-17-9-11-19-13-14-20-12-10-18-8-6-16;/h1-14,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHLDTNJZBRALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCOCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Halo-PEG(4)-NH2*HCl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

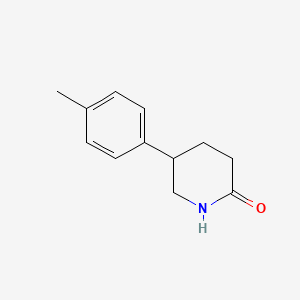

![t-Butyl 2,3-dibromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B6357448.png)


